molecular formula C13H16ClN3O B1603616 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 276236-96-5

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1603616
CAS No.: 276236-96-5
M. Wt: 265.74 g/mol
InChI Key: NSCPKFJYRMCXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the oxadiazole and piperidine rings makes it a versatile scaffold for drug discovery .

Properties

IUPAC Name

3-phenyl-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSNRGPKFYZBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 5
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 6
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

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